![molecular formula C27H26Cl2N2O5 B2404304 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-méthyl-1H-pyrrol-3-yl]amino}méthylène)malonate de diéthyle CAS No. 339028-63-6](/img/structure/B2404304.png)
2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-méthyl-1H-pyrrol-3-yl]amino}méthylène)malonate de diéthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate is a useful research compound. Its molecular formula is C27H26Cl2N2O5 and its molecular weight is 529.41. The purity is usually 95%.
BenchChem offers high-quality diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate finds uses in:
Chemistry: Used as a building block for more complex molecules, in studies of reaction mechanisms, and as a reagent in organic synthesis.
Biology and Medicine: Potential as a pharmacophore in drug development, used in enzyme inhibition studies, and its derivatives might exhibit biological activity like antimicrobial or anticancer properties.
Industry: Applications in developing new materials, including dyes and polymers, and as an intermediate in agrochemical production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate often involves multistep organic synthesis processes. Generally, the synthesis starts with the preparation of the pyrrole ring, followed by subsequent functionalization to introduce the benzoyl and dichlorobenzyl groups.
Starting with an appropriately substituted pyrrole precursor.
Benzoyl and dichlorobenzyl groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Finally, coupling with diethyl malonate under basic conditions to form the desired compound.
Industrial Production Methods While lab-scale synthesis involves the steps mentioned, industrial production might optimize these steps to increase yield, reduce cost, and ensure scalability. This often involves:
Utilizing continuous flow reactors for better control over reaction parameters.
Employing robust catalysts and solvents to optimize reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions Diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate can undergo several types of chemical reactions, including but not limited to:
Oxidation and Reduction: Reacts with common oxidizing agents (like potassium permanganate) and reducing agents (such as lithium aluminium hydride).
Substitution Reactions: Both electrophilic and nucleophilic substitutions due to the presence of reactive aromatic moieties.
Condensation Reactions: Often involving the malonate moiety, forming various condensed products.
Common Reagents and Conditions The choice of reagents and conditions will depend on the desired transformation. Typical reagents include:
Oxidizing agents like chromium trioxide.
Reducing agents like sodium borohydride.
Acids and bases for catalytic reactions.
Solvents like dichloromethane and dimethyl sulfoxide for reaction media.
Major Products The products formed from these reactions can vary widely based on the conditions but typically result in derivatives maintaining the core pyrrole structure, potentially with modified aromatic and malonate substituents.
Mécanisme D'action
Mechanism The compound interacts primarily through its functional groups. The benzoyl and dichlorobenzyl groups might participate in binding interactions, while the malonate moiety could be involved in nucleophilic reactions.
Molecular Targets and Pathways Exact molecular targets can vary, but typically include:
Enzymes: Potential inhibition due to binding to active sites.
Receptors: Interactions mediated by aromatic and polar substituents.
Cellular Pathways: Impacts on metabolic and synthetic pathways through its reactive groups.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds This compound’s uniqueness is defined by its specific substituents and reactivity profile. Compared to similar compounds:
Diethyl malonate derivatives with different aromatic or heterocyclic groups might show different reactivities and applications.
Other pyrrole-based compounds like pyrrole-2-carboxylates may show different properties based on substituent effects.
List of Similar Compounds
Diethyl 2-({[4-methoxy-1-(benzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate.
Diethyl 2-({[4-phenyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate.
Diethyl 2-({[4-benzoyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate.
Would you like a different topic to dive into next?
Propriétés
IUPAC Name |
diethyl 2-[[[4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-5-methylpyrrol-3-yl]amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26Cl2N2O5/c1-4-35-26(33)21(27(34)36-5-2)14-30-23-16-31(15-19-11-12-20(28)13-22(19)29)17(3)24(23)25(32)18-9-7-6-8-10-18/h6-14,16,30H,4-5,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTMHJOPVJWQGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN(C(=C1C(=O)C2=CC=CC=C2)C)CC3=C(C=C(C=C3)Cl)Cl)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
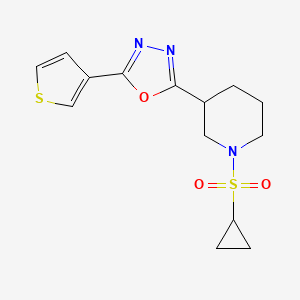
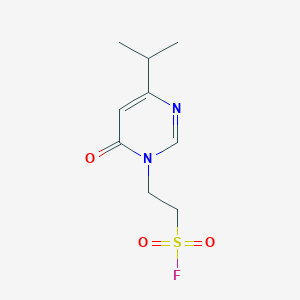
![1-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2404225.png)

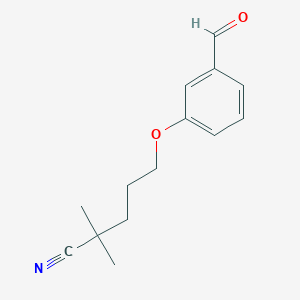
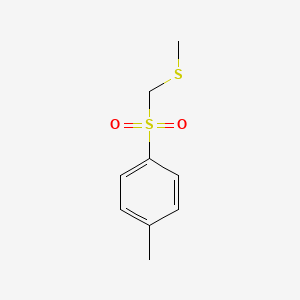
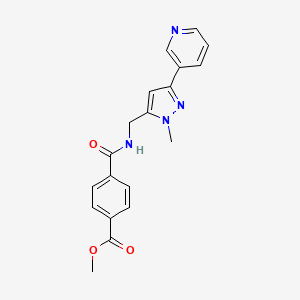
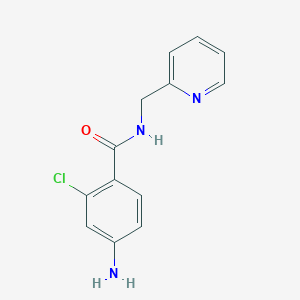
![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2404233.png)
![4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2404238.png)
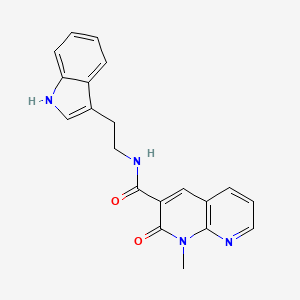
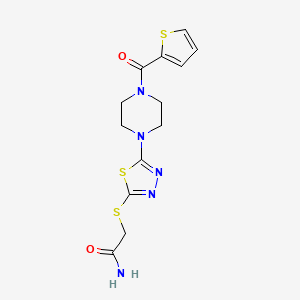

![3-(3,4-dimethoxyphenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404242.png)
